4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered ring containing phosphorus, sulfur, and oxygen atoms, which contribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione typically involves the reaction of dimethylphosphite with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, which provide a suitable medium for the reaction to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various phosphorothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
Scientific Research Applications
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are often related to redox reactions and nucleophilic substitution processes.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-sulfide
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-oxide
Uniqueness
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione stands out due to its unique combination of sulfur and phosphorus atoms within a seven-membered ring structure. This configuration imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
85557-00-2 |
---|---|
Molecular Formula |
C6H13O2PS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
4,7-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphepane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-3-4-6(2)8-9(10,11)7-5/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
BZKRWPMSTDRWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(OP(=S)(O1)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.